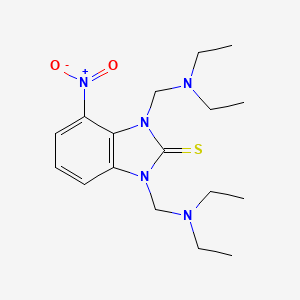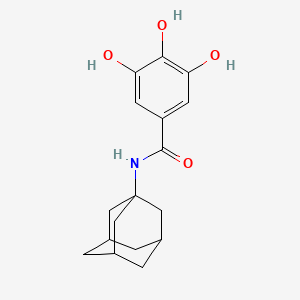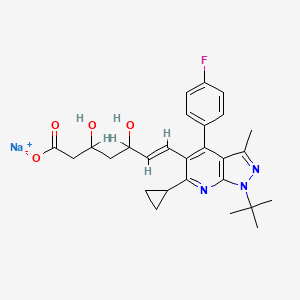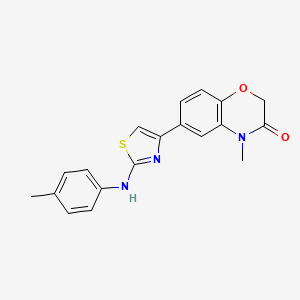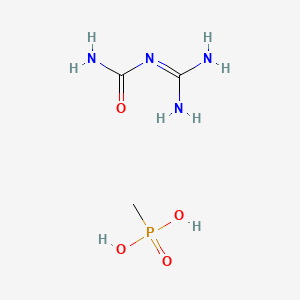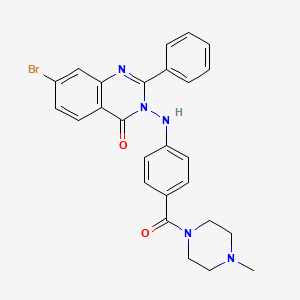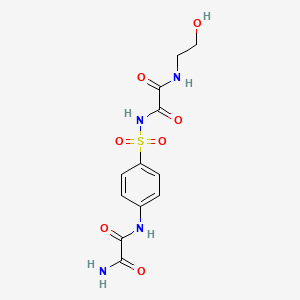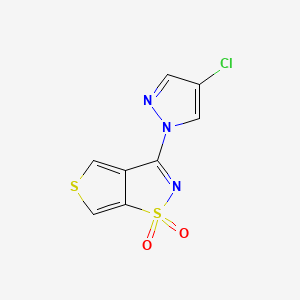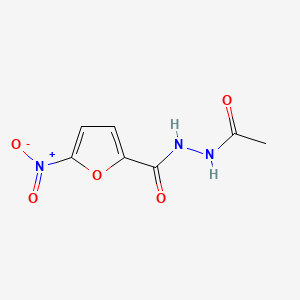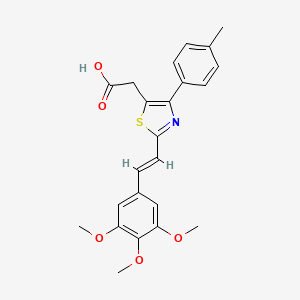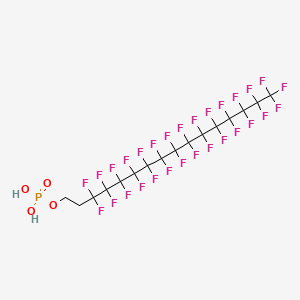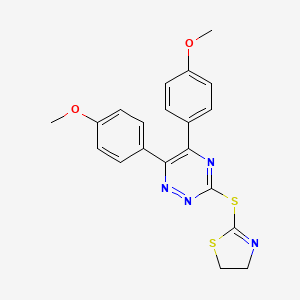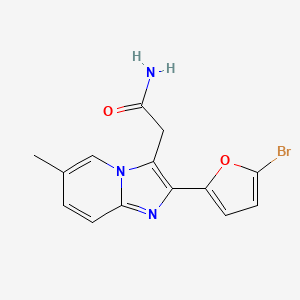
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The presence of multiple nitrogen atoms in the ring structure allows for strong coordination with metals, making it useful in various chemical applications.
準備方法
The synthesis of 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile involves multiple steps. One common method includes the cyclization of a linear precursor containing the necessary nitrogen atoms and carbon chains. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of the metal complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced metal complexes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the nitrogen atoms in the ring with metal ions. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal ions, and the pathways involved are primarily related to the formation and stabilization of these metal complexes .
類似化合物との比較
Similar compounds include other macrocyclic ligands such as:
1,4,8,11-Tetraazacyclotetradecane: Known for forming stable metal complexes but lacks the additional functional groups present in 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but with fewer nitrogen atoms, affecting its coordination properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which provide distinct coordination and reactivity properties.
特性
CAS番号 |
67773-70-0 |
|---|---|
分子式 |
C16H12N8 |
分子量 |
316.32 g/mol |
IUPAC名 |
(2Z,6Z,9Z,13Z)-6,13-dimethyl-1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C16H12N8/c1-11-7-21-13(3-17)15(5-19)23-9-12(2)10-24-16(6-20)14(4-18)22-8-11/h7-10,21,24H,1-2H3/b11-7-,12-10-,15-13-,16-14-,22-8?,23-9? |
InChIキー |
UIWRCYHTJZFBSH-NKAXJVTNSA-N |
異性体SMILES |
C/C/1=C/N/C(=C(\N=C/C(=C\N/C(=C(\N=C1)/C#N)/C#N)/C)/C#N)/C#N |
正規SMILES |
CC1=CNC(=C(N=CC(=CNC(=C(N=C1)C#N)C#N)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



